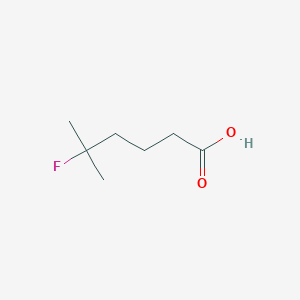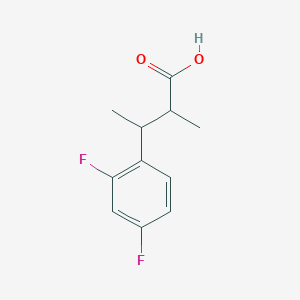
3-(2,4-Difluorophenyl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenyl)-2-methylbutanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, coupling reactions, and purification steps. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards specific targets. This compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
- 3-(2,4-Difluorophenyl)propionic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetic acid
Comparison: Compared to these similar compounds, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid has a unique methylbutanoic acid backbone, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H12F2O2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6(7(2)11(14)15)9-4-3-8(12)5-10(9)13/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
WRXOONAAHLFMGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)F)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

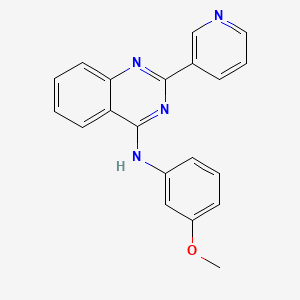

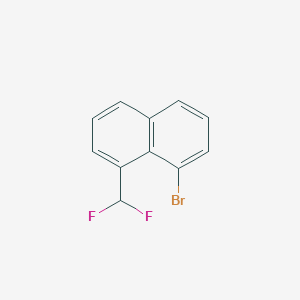
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
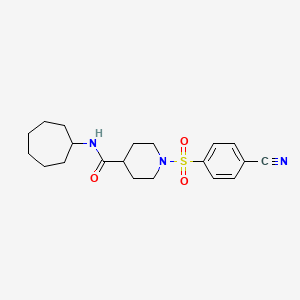

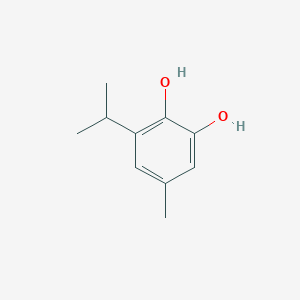
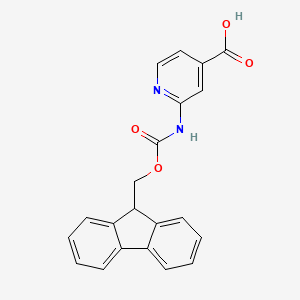
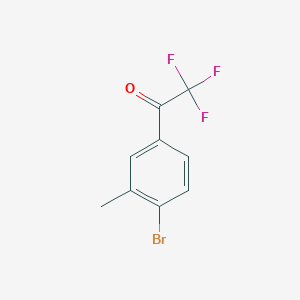
![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
